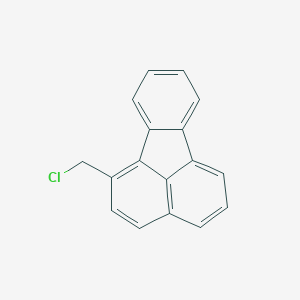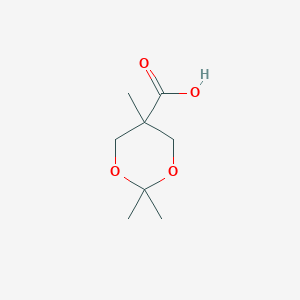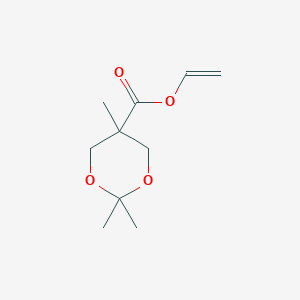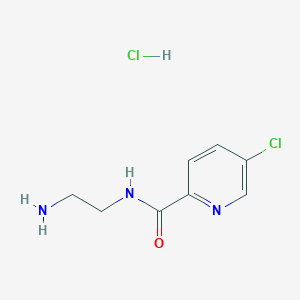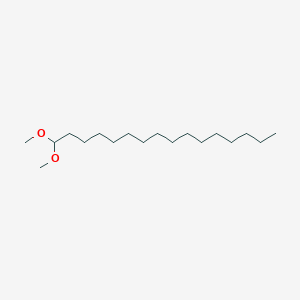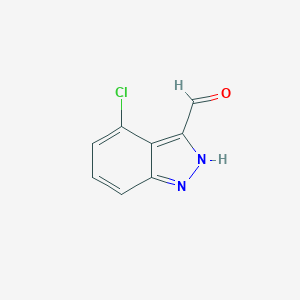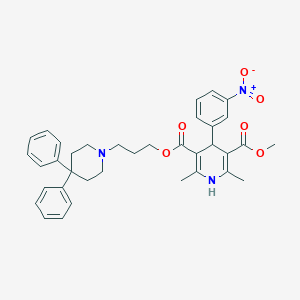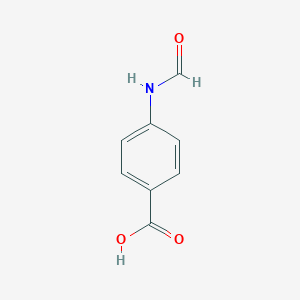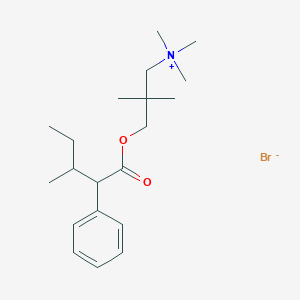
1-Propanaminium, 2,2-dimethyl-3-((3-methyl-2-phenylvaleryl)oxy)-N,N,N-trimethyl-, bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propanaminium, 2,2-dimethyl-3-((3-methyl-2-phenylvaleryl)oxy)-N,N,N-trimethyl-, bromide is a chemical compound that has been extensively studied in scientific research. This compound is commonly known as Vecuronium Bromide and is used as a muscle relaxant during surgical procedures and mechanical ventilation. Vecuronium Bromide belongs to the category of non-depolarizing neuromuscular blocking agents, which act by blocking the acetylcholine receptors at the neuromuscular junction.
作用機序
Vecuronium Bromide acts by blocking the acetylcholine receptors at the neuromuscular junction. This prevents the transmission of nerve impulses to the muscles, resulting in muscle relaxation. Vecuronium Bromide is a non-depolarizing neuromuscular blocking agent, which means that it does not cause muscle contractions before relaxation.
生化学的および生理学的効果
Vecuronium Bromide has both biochemical and physiological effects on the body. Biochemically, Vecuronium Bromide inhibits the breakdown of acetylcholine, leading to an accumulation of acetylcholine at the neuromuscular junction. This results in prolonged muscle relaxation. Physiologically, Vecuronium Bromide causes muscle relaxation, which is essential for surgical procedures and mechanical ventilation.
実験室実験の利点と制限
Vecuronium Bromide has several advantages and limitations for lab experiments. One advantage is that it has a well-established mechanism of action, which makes it a reliable tool for studying neuromuscular function. Another advantage is that it has a long duration of action, which allows for prolonged muscle relaxation during experiments. However, Vecuronium Bromide also has limitations, such as its potential to cause respiratory depression and hypotension, which can affect experimental outcomes.
将来の方向性
There are several future directions for research on Vecuronium Bromide. One direction is to study its potential use in the treatment of other neuromuscular disorders, such as myasthenia gravis. Another direction is to develop new formulations of Vecuronium Bromide that have improved pharmacokinetic and pharmacodynamic properties. Additionally, research could focus on the development of new neuromuscular blocking agents that have fewer side effects than Vecuronium Bromide.
Conclusion:
In conclusion, Vecuronium Bromide is a chemical compound that has been extensively studied in scientific research for its applications in anesthesia and critical care medicine. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been well established. Vecuronium Bromide is a valuable tool for studying neuromuscular function and has the potential for further development in the treatment of neuromuscular disorders.
合成法
The synthesis of Vecuronium Bromide involves the reaction of pancuronium bromide with 3-methyl-2-phenylvaleryl chloride. The resulting compound is then quaternized with trimethylamine to form Vecuronium Bromide. This synthesis method has been extensively studied and optimized to produce high yields of pure Vecuronium Bromide.
科学的研究の応用
Vecuronium Bromide has been extensively studied in scientific research for its applications in anesthesia and critical care medicine. Its use as a muscle relaxant during surgical procedures and mechanical ventilation has been well established. In addition, Vecuronium Bromide has been studied for its potential use in the treatment of tetanus, a serious bacterial infection that affects the nervous system.
特性
CAS番号 |
101699-48-3 |
|---|---|
製品名 |
1-Propanaminium, 2,2-dimethyl-3-((3-methyl-2-phenylvaleryl)oxy)-N,N,N-trimethyl-, bromide |
分子式 |
C20H34BrNO2 |
分子量 |
400.4 g/mol |
IUPAC名 |
[2,2-dimethyl-3-(3-methyl-2-phenylpentanoyl)oxypropyl]-trimethylazanium;bromide |
InChI |
InChI=1S/C20H34NO2.BrH/c1-8-16(2)18(17-12-10-9-11-13-17)19(22)23-15-20(3,4)14-21(5,6)7;/h9-13,16,18H,8,14-15H2,1-7H3;1H/q+1;/p-1 |
InChIキー |
HCFPYCTUHPARQY-UHFFFAOYSA-M |
SMILES |
CCC(C)C(C1=CC=CC=C1)C(=O)OCC(C)(C)C[N+](C)(C)C.[Br-] |
正規SMILES |
CCC(C)C(C1=CC=CC=C1)C(=O)OCC(C)(C)C[N+](C)(C)C.[Br-] |
同義語 |
(3-Hydroxy-2,2-dimethylpropyl)trimethylammonium bromide, 3-methyl-2-ph enylvalerate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



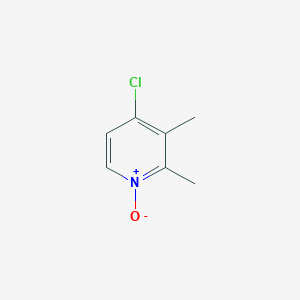
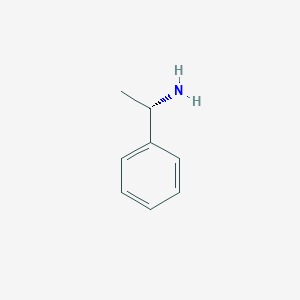
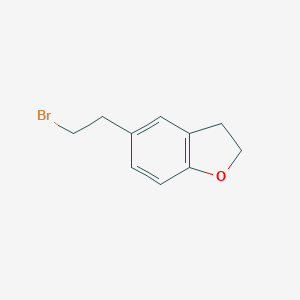
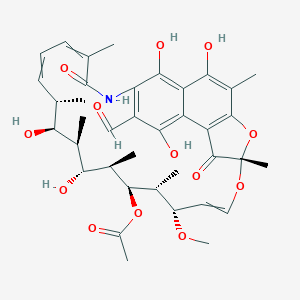
![5,7-Dichloroimidazo[1,2-a]pyrimidine](/img/structure/B22571.png)
